Sulofenur

Description

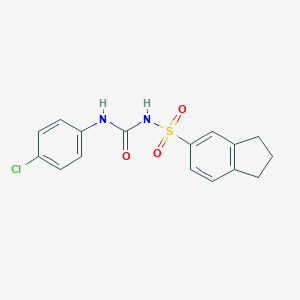

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-(2,3-dihydro-1H-inden-5-ylsulfonyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJSFAJISYZPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149208 | |

| Record name | Sulofenur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-27-8 | |

| Record name | Sulofenur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulofenur [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulofenur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOFENUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z45N070N3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preclinical Efficacy Studies of Sulofenur

In Vitro Antitumor Activity

In vitro studies have extensively evaluated Sulofenur's ability to inhibit cancer cell growth and induce cytotoxicity across diverse tumor cell lines.

Cytotoxicity in Tumor Cell Lines

This compound demonstrates cytotoxicity at higher concentrations while inhibiting cell growth at lower concentrations in laboratory settings. uni.lueasychem.org Research has shown its effectiveness against human colon adenocarcinoma GC3/c1 cells. uni.luuni.lu

A study reported the half-maximal inhibitory concentration (IC50) of this compound against human colon adenocarcinoma GC3/c1 cells as 2 μM, with a literature value cited at 0.51 μM under comparable conditions. uni.lu Interestingly, its metabolic conjugates, glutathione (B108866) conjugate and mercapturic acid conjugate, also exhibited comparable anticancer activity against GC3/c1 cells, with IC50 values of 2 μM and 1.8 μM, respectively. uni.lu

Table 1: In Vitro Cytotoxicity of this compound and its Metabolites against Human Colon Adenocarcinoma GC3/c1 Cells

| Compound | IC50 (μM) uni.lu |

| This compound | 2 |

| Glutathione Conjugate | 2 |

| Mercapturic Acid Conjugate | 1.8 |

Further investigations into the cytotoxicity of this compound using EMT6 mouse mammary tumor cells in monolayer cultures revealed that its toxicity was at least as potent in quiescent, plateau phase cultures as in exponentially growing cultures. uni-goettingen.de The pH of the culture medium significantly influenced cytotoxicity, with survival progressively decreasing as the pH dropped from 7.0 to 6.0. uni-goettingen.de Acute hypoxia, however, did not alter the drug's efficacy. uni-goettingen.de

In human colon adenocarcinoma cell lines, specifically GC3/c1 and LYc5, this compound treatment at concentrations ranging from 12.5 μM to 1 mM resulted in dose- and time-dependent cell killing, with LYc5 cells demonstrating longer viability compared to GC3/c1 cells. uni.lu

The cytotoxic activity of diarylsulfonylureas, including this compound, is significantly influenced by the presence of albumin. For instance, against human CCRF-CEM leukemia cells, this compound exhibited an IC50 of 12.1 μg/ml in normal growth medium containing serum, which drastically improved to 0.2 μg/ml in UltraCHO serum- and albumin-free medium. This suggests that the unbound fraction of the drug correlates more accurately with its cytotoxic activity.

Table 2: Effect of Medium on this compound's IC50 against CCRF-CEM Leukemia Cells

| Cell Line | Medium Type | This compound IC50 (μg/ml) |

| CCRF-CEM | Normal Growth Medium | 12.1 |

| CCRF-CEM | UltraCHO (Albumin-Free) | 0.2 |

Cell Growth Inhibition Mechanisms

The precise mechanism of action for diarylsulfonylureas, including this compound, remains largely undefined. uni.luuni.lueasychem.org Current understanding suggests that their antitumor activity does not stem from a nonselective destruction of actively dividing cell populations. uni.lueasychem.org

Mitochondria have been identified as potential targets for this compound, as the compound has been observed to accumulate within these organelles. uni.lueasychem.org Many diarylsulfonylureas that demonstrate therapeutic efficacy in animal models also act as uncouplers of mitochondrial oxidative phosphorylation. uni.lueasychem.org This uncoupling effect leads to an increase in state 4 respiration and dissipation of the mitochondrial membrane potential in a concentration-dependent manner. uni.lueasychem.org However, studies indicate that the primary mechanism of antitumor activity is not directly correlated with this uncoupling action, although uncoupling may contribute to early, high-exposure cell death. uni.lueasychem.org

Furthermore, the glutathione and mercapturic acid conjugates of this compound have been identified as glutathione reductase inhibitors, a pathway whose contribution to cancer cell growth inhibition requires further investigation. uni.lu Elevated cytosolic calcium levels ([Ca2+]i) have also been implicated as playing an important role in this compound's cytotoxicity. uni.lu

In Vivo Antitumor Activity in Animal Models

This compound has demonstrated significant therapeutic efficacy in various in vivo animal models of cancer. Its broad-spectrum activity extends to both murine solid tumors and human tumor xenografts. uni.lunih.gov

Efficacy Against Murine Solid Tumors

Preclinical studies have shown that this compound possesses good therapeutic efficacy against murine solid tumors. nih.gov Specifically, it exhibited potent antitumor activity in the 6C3HED lymphosarcoma model. This activity was particularly pronounced when the drug's in vitro cytotoxicity was assessed under albumin-free conditions, highlighting the importance of free drug concentration for its efficacy.

Efficacy Against Human Tumor Xenografts

This compound has shown impressive antitumor activity against a broad spectrum of human tumor xenografts. uni-goettingen.de This includes xenografts derived from various tissue types such as colon, lung, breast, and pancreatic cancers. Notably, this compound also demonstrated significant activity against several pediatric tumors grown as xenografts. uni-goettingen.de

Colon Adenocarcinoma Xenografts

A comprehensive evaluation of this compound's efficacy was conducted against a panel of eight colon adenocarcinoma xenografts. This panel included tumors derived from both adult patients and young patients (aged 11-26 years).

Against 'adult'-derived tumors, this compound induced a high proportion of objective regressions in two out of four tumor lines and caused significant growth inhibition in three lines. Colon adenocarcinomas from young patients showed similar sensitivity to this compound, with a high proportion of complete and partial responses observed in two out of three lines.

Specifically, xenografts established from the cloned human colon adenocarcinoma cell line GC3/c1 were highly responsive to this compound. Conversely, GC3/LYC5 xenografts, which were selected in vitro for resistance to this compound, demonstrated complete resistance to the agent when administered in vivo at maximum tolerated doses and schedules. These findings suggest that the mechanisms of action and resistance for this compound are likely similar to those of other diarylsulfonylureas, such as LY295501, which exhibited a very similar spectrum of activity against this panel of xenografts.

This compound, an orally active diarylsulfonylurea derivative, was originally patented by Eli Lilly and Co. as an antitumor agent. nih.gov Despite its promising preclinical efficacy, its clinical development was hampered by dose-limiting toxicities. nih.govfishersci.cawikipedia.org This article focuses exclusively on the preclinical efficacy studies of this compound, examining its activity in pediatric tumor xenografts, its spectrum of activity across various tumor types, its evaluation against drug-resistant tumor models, and comparative efficacy studies with its analogues and second-generation compounds.

Molecular and Cellular Mechanisms of Sulofenur Action

Investigations into the Primary Antitumor Mechanism

Absence of Interference with Nucleic Acid and Protein Synthesis Pathways

Unlike many conventional antineoplastic agents, sulofenur's mechanism of action does not appear to involve the nonselective destruction of actively dividing cell populations wikipedia.orgontosight.aimetabolomicsworkbench.org. Research indicates that this compound does not interfere with the synthesis pathways of DNA, RNA, or protein, nor does it disrupt polynucleotide function metabolomicsworkbench.orgfishersci.caguidetopharmacology.orgfishersci.at. Although some studies observed a slight inhibition of [3H]thymidine and [3H]uridine incorporation into DNA and RNA, respectively, this occurred at concentrations considered "supralethal" due to the drug's high binding affinity to serum albumin (greater than 99%) researchgate.net. Therefore, the primary antitumor effects of this compound are not attributed to direct inhibition of these fundamental cellular processes.

Role of Mitochondrial Accumulation and Function

Mitochondria have been identified as a significant cellular target for this compound, with the compound demonstrating a notable capacity for accumulation within these organelles wikipedia.orgontosight.aimetabolomicsworkbench.orgnih.gov. Studies in human GC3 colon adenocarcinoma cells revealed rapid and concentrative accumulation of this compound, reaching intracellular levels 4- to 6-fold higher than extracellular concentrations. This accumulation process involves both energy-independent and energy-dependent phases wikipedia.orgmetabolomicsworkbench.org.

Effects on Mitochondrial Oxidative Phosphorylation

This compound, along with other diarylsulfonylureas, functions as an uncoupler of mitochondrial oxidative phosphorylation wikipedia.orgontosight.ainih.govnih.gov. This uncoupling action is characterized by an increase in state 4 respiration and a dissipation of the mitochondrial membrane potential wikipedia.orgontosight.ai. Experimental data from isolated mitochondria exposed to this compound (identified as ISCU in some studies) and its analogue N-(4-chlorophenyl)aminocarbonyl-4-methylbenzene sulfonamide (LY181984, or MPCU) at 50 µM, with pyruvate-malate as a substrate, showed a significant increase in State 4 oxygen consumption uni.lu. This led to a complete loss of ADP phosphorylation, resulting in an ADP/oxygen ratio of zero and a respiratory control ratio of one uni.lu. Furthermore, this compound impaired succinate (B1194679) oxidation, contributing to a decrease in ADP phosphorylation uni.lu. This disruption of oxidative phosphorylation ultimately leads to a reduction in cellular ATP production nih.govuni.lu.

Table 1: Effects of this compound and LY181984 on Mitochondrial Oxidative Phosphorylation (50 µM)

| Compound | Substrate | State 4 Oxygen Consumption | ADP Phosphorylation | ADP/Oxygen Ratio | Respiratory Control Ratio |

| This compound | Pyruvate-Malate | Increased | Lost | 0 | 1 |

| LY181984 | Pyruvate-Malate | Increased | Lost | 0 | 1 |

| This compound | Succinate | Impaired | Decreased | - | - |

| LY181984 | Succinate | No significant effect | - | - | - |

Data derived from uni.lu.

Dissipation of Mitochondrial Membrane Potential

A key effect of this compound on mitochondria is the dissipation of the mitochondrial membrane potential (Δψm) in a concentration-dependent manner wikipedia.orgontosight.aiuni.lu. Treatment of colon adenocarcinoma cell lines with this compound (12.5 µM to 1 mM) resulted in dose- and time-dependent cell killing, accompanied by an elevation of cytosolic calcium ([Ca2+]i) probes-drugs.org. The loss of mitochondrial membrane potential was also evidenced by the slow fading of rhodamine 123 fluorescence from mitochondria after this compound treatment, a phenomenon indicative of depolarization uni.luprobes-drugs.org. A decline in Δψm is recognized as an early event in the process of cell death.

Dissociable Hydrogen Ion Translocation

The uncoupling mechanism observed with this compound and related diarylsulfonylureas is linked to their ability to facilitate dissociable hydrogen ion translocation wikipedia.orgontosight.ainih.gov. These compounds are highly lipophilic and possess pKa values ranging from 6.0 to 6.2 wikipedia.orgontosight.ai. This chemical characteristic allows them to act as protonophores, effectively shuttling hydrogen ions across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthesis wikipedia.orgontosight.ai.

Lack of Direct Correlation Between Uncoupling and Antitumor Activity

Despite the clear evidence of mitochondrial uncoupling, investigations suggest that the primary antitumor activity of this compound does not directly correlate with its uncoupling action wikipedia.orgontosight.ainih.gov. Studies comparing various active and inactive diarylsulfonylureas found no direct relationship between the inhibition of cell growth and their uncoupling effects wikipedia.orgontosight.ai. Similarly, the inhibition of cell growth itself did not appear to be solely dependent on the uncoupling action of these drugs wikipedia.orgontosight.ai. However, it has been posited that uncoupling might play a partial role in the acute, high-exposure cell kill that can occur with these compounds wikipedia.orgontosight.ai. This indicates that while mitochondrial disruption is a prominent pharmacological effect, it may not be the sole or primary driver of this compound's long-term antitumor efficacy at clinically relevant concentrations.

Modulation of Cytosolic Calcium Regulation

Treatment with this compound has been shown to induce a dose- and time-dependent elevation of cytosolic calcium concentration ([Ca2+]i) in various cancer cell lines. This effect has been observed in human colon adenocarcinoma cell lines, such as GC3/c1 and LYc5, as well as in normal (NRK-52E) and tumorigenic (H/1.2-NRK-52E) rat kidney epithelial-like cells. nih.govnih.gov The increase in cytosolic calcium is a critical factor contributing to this compound's cytotoxicity. nih.gov Research indicates that this elevation of [Ca2+]i is dependent on the presence of extracellular calcium, suggesting a role for calcium influx from the extracellular environment. nih.gov Furthermore, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC), a known metabolite of this compound, also elicits a significant increase in cytosolic calcium levels in melanoma cells (UACC-62), mirroring the effect of the parent compound. ctdbase.org While the exact direct molecular targets for calcium modulation by this compound are still under investigation, the broader class of sulfonylureas, to which this compound belongs, is known to inhibit ATP-sensitive potassium (KATP) channels. This inhibition can lead to cell depolarization, subsequently opening voltage-dependent calcium channels and facilitating extracellular calcium influx, a mechanism that may contribute to this compound's observed calcium elevation. uni.lunih.gov

Metabolic Activation Pathways and Their Contribution to Antitumor Effects

The antitumor activity of this compound is significantly influenced by its metabolic transformation within the body, leading to the formation of reactive intermediates and active conjugates.

In vivo, this compound undergoes a bioactivation process that results in the generation of p-chlorophenyl isocyanate (CPIC) as a reactive intermediate. nih.govfishersci.ca This highly electrophilic species has the capacity to carbamoylate biological macromolecules, which is hypothesized to play a role in both the drug's toxicity and its antitumor efficacy. nih.govfishersci.ca

Glutathione (B108866) (GSH) conjugation represents a crucial metabolic pathway for this compound, and notably, this process can lead to bioactivation rather than simple detoxification. guidetopharmacology.org

Studies in this compound-dosed rats have successfully identified two key conjugates: a glutathione conjugate, S-(4-chlorophenylcarbamoyl)glutathione, and a mercapturic acid conjugate, N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC). guidetopharmacology.orguni.lu These metabolites were identified and quantified using liquid chromatography/mass spectrometry (LC/MS). guidetopharmacology.orguni.lu The fraction of the this compound dose recovered as the glutathione conjugate in rat bile over 5 hours was 0.12 ± 0.03%, while the mercapturic acid conjugate accounted for 1.4 ± 0.7% of the dose in urine over 24 hours. guidetopharmacology.orguni.lu Furthermore, the protein binding characteristics of these conjugates differ significantly from the parent drug. The glutathione conjugate exhibited approximately 20 ± 3% protein binding, and the mercapturic acid conjugate showed 84 ± 2% protein binding, in stark contrast to this compound's high protein binding of over 99%. guidetopharmacology.orguni.lu

Table 1: this compound Metabolite Quantification and Protein Binding in Rats

| Metabolite Type | Location | Fraction of Dose (Mean ± S.D.) | Time Period | Protein Binding (Mean ± S.D.) |

| Glutathione Conjugate | Bile | 0.12 ± 0.03% | 5 hours | 20 ± 3% |

| Mercapturic Acid Conjugate | Urine | 1.4 ± 0.7% | 24 hours | 84 ± 2% |

| This compound (Parent Compound) | N/A | N/A | N/A | >99% |

A significant finding regarding these this compound metabolites is their ability to inhibit glutathione reductase (GR). guidetopharmacology.orguni.lu Both the glutathione conjugate and the mercapturic acid conjugate have been identified as GR inhibitors. guidetopharmacology.orguni.lu Glutathione reductase is a crucial enzyme responsible for maintaining the cellular redox balance by catalyzing the reduction of oxidized glutathione (GSSG) back to its reduced form (GSH), which is essential for resisting oxidative stress.

Table 2: Anticancer Activity and Mechanism of this compound and its Conjugates

| Compound | Anticancer Activity (vs. GC3/c1 cells) | GR Inhibition | Apoptosis Induction | Cell Cycle Effect |

| This compound | Potent | Not specified | Not specified | Not specified |

| Glutathione Conjugate | Comparable to this compound | Yes | Not specified | Not specified |

| Mercapturic Acid Conjugate (NACC) | Comparable to this compound | Yes | Yes | No effect |

Pharmacokinetic and Metabolic Research on Sulofenur

Absorption and Distribution Studies

Research into sulofenur's absorption and distribution provides insights into its journey through the body, including how it is taken up, its interaction with plasma proteins, and its accumulation in various tissues.

Oral Bioavailability Characteristics

This compound demonstrates good absorption following oral administration, although this process occurs over a prolonged period in various animal models, including mice, rats, monkeys, and dogs. ontosight.ai In human studies, oral absorption is also noted to be efficient, with a significant portion of the administered radiolabel subsequently excreted in the urine. uni.lu Despite its absorption, the absolute oral bioavailability of this compound in humans could not be precisely quantified in some clinical evaluations due to the absence of an intravenous formulation. fishersci.ca Early clinical trials indicated that plasma drug levels achieved were sometimes insufficient to elicit the anticipated antitumor activity, suggesting that enhancing bioavailability could be a crucial area for further investigation. nih.gov It is recognized that compounds with low solubility can lead to diminished oral absorption and, consequently, poor oral bioavailability. nih.gov

Plasma Protein Binding Dynamics

A notable characteristic of this compound's distribution is its high degree of plasma protein binding. Studies across multiple species, including mice, rats, monkeys, and dogs, consistently show that this compound binds to plasma proteins at levels exceeding 99%. ontosight.ai This high protein binding is also observed in human plasma, and it has been suggested that this necessitates the administration of significantly higher drug doses to achieve relevant biological effects compared to those observed in other animal species. fishersci.se The extensive binding to plasma proteins is considered a contributing factor to the relatively long elimination half-life of this compound. ontosight.aifishersci.ca This high binding capacity has also been cited as a reason for some unsatisfactory clinical outcomes, as only the unbound fraction of a drug is typically available to exert pharmacological effects, undergo metabolism, or be excreted. nih.govnih.govchem960.com

The plasma protein binding percentages for this compound across different species are summarized in the table below:

Table 1: Plasma Protein Binding of this compound Across Species

| Species | Plasma Protein Binding (%) | Reference |

| Mice | >99 | ontosight.ai |

| Rats | >99 | ontosight.ai |

| Monkeys | >99 | ontosight.ai |

| Dogs | >99 | ontosight.ai |

| Humans | High (relative to other species) | fishersci.se |

Tissue Accumulation Profiles

Beyond plasma distribution, this compound has demonstrated specific tissue accumulation. In human GC3 colon adenocarcinoma cells, this compound rapidly accumulates to concentrations that are four to six times higher than the extracellular levels. This cellular uptake occurs through both energy-independent and energy-dependent mechanisms. fishersci.ca Mitochondria have been identified as a potential site for the cellular sequestration of this compound, suggesting a possible intracellular target for its antitumor action. fishersci.cafishersci.ca

Biotransformation Pathways and Metabolite Characterization

This compound undergoes extensive metabolism within the body, and its biotransformation pathways exhibit notable differences between species, particularly between rodents and humans. ontosight.aiuni.lufishersci.se Like most sulfonylureas, this compound is primarily metabolized in the liver, largely mediated by the cytochrome P450 (CYP) 2C9 isoenzyme. nih.gov

Oxidative Metabolism in the Indane Ring

A primary metabolic pathway for this compound in humans and other species involves oxidative reactions occurring at the saturated carbons of its indane ring. nih.govnih.gov Key metabolites resulting from this oxidative process include the 1-hydroxyindanyl and 1-ketoindanyl derivatives, which are observed as major excretion products across all studied species (mice, rats, monkeys, and humans). uni.lu Additionally, significant quantities of the 3-hydroxyindanyl and 3-ketoindanyl metabolites are found in mice and rats. Further biotransformation leads to the presence of dihydroxyindanyl secondary metabolites. uni.lu Specifically, oxidative metabolism is known to occur at the benzylic carbons within the indane ring structure. nih.gov

Formation of Aniline-Related Metabolites

A critical aspect of this compound's metabolism is the formation of aniline-related metabolites. A p-chloroaniline metabolite can be generated either directly through metabolic conversion or following initial biotransformation steps. fishersci.se The presence of p-chloroaniline and its secondary metabolites, such as 2-amino-5-chlorophenyl sulfate (B86663) and p-chloro-oxanilic acid, has been confirmed in the urine of this compound-dosed mice, rats, monkeys, and humans. nih.govuni.lunih.govscience.gov The metabolic formation of p-chloroaniline is considered a plausible explanation for the observed methemoglobinemia and anemia in clinical trials, which limited the drug's development. innexscientific.comscience.gov

Furthermore, this compound can undergo metabolic biotransformation to produce the glutathione (B108866) (GSH) conjugate of p-chlorophenyl isocyanate, known as S-(N-p-chlorophenylcarbamoyl) GSH (SCPG). This conjugate is subsequently processed through the mercapturic acid pathway, leading to the formation of the corresponding N-acetylcysteine conjugate (NACC). Studies in this compound-dosed rats have identified both a glutathione conjugate and a mercapturic acid conjugate. The fraction of the dose accounted for by the glutathione conjugate in rat bile over 5 hours was 0.12 ± 0.03%, while the mercapturic acid conjugate in urine over 24 hours was 1.4 ± 0.7%. nih.gov Notably, the protein binding of these conjugates was significantly lower than that of the parent compound this compound; the glutathione conjugate showed 20 ± 3% binding, and the mercapturic acid conjugate showed 84 ± 2% binding, compared to over 99% for this compound. nih.gov These conjugates have also been found to act as glutathione reductase inhibitors and exhibit anticancer activity comparable to this compound against human colon adenocarcinoma GC3/c1 cells. nih.gov It is hypothesized that this compound undergoes metabolic activation prior to the release of p-chlorophenyl isocyanate (CPIC), and the S-linked conjugates of CPIC are known to decompose rapidly under neutral aqueous conditions. nih.gov

The observed fractions of glutathione and mercapturic acid conjugates in rats are presented in the table below:

Table 2: this compound Conjugate Fractions in Rats

| Conjugate | Sample Type | Timeframe | Fraction of Dose (%) | Reference |

| Glutathione conjugate (SCPG) | Bile | 5 hours | 0.12 ± 0.03 | nih.gov |

| Mercapturic acid conjugate (NACC) | Urine | 24 hours | 1.4 ± 0.7 | nih.gov |

p-Chlorophenyl Isocyanate Formation

Research indicates that this compound undergoes bioactivation in vivo to generate p-chlorophenyl isocyanate (CPIC). acs.orgnih.gov This metabolic transformation is hypothesized to occur via base catalysis, leading to the breakdown of the diarylsulfonylurea linkage. acs.org p-Chlorophenyl isocyanate is a highly reactive electrophilic species. acs.org Upon its formation, CPIC can either directly carbamoylate biological macromolecules or react with glutathione (GSH) to form a glutathione conjugate, which may then serve as a latent form of CPIC. acs.orgnih.gov The formation of this isocyanate intermediate is a significant aspect of this compound's metabolic profile. doi.orgfrontiersin.org

p-Chloroaniline and its Derivatives

p-Chloroaniline is a recognized metabolite of this compound, formed either directly through its metabolism or following initial biotransformation. doi.orgresearchgate.netnih.govaacrjournals.org This compound can also arise from the hydrolysis of p-chlorophenyl isocyanate, an intermediate in this compound's metabolic pathway. acs.org Studies have shown that substantial amounts of p-chloroaniline and its derivatives, such as 2-amino-5-chlorophenyl sulfate and p-chloro-oxanilic acid, are produced from this compound in various species, including mice, rats, monkeys, and humans. doi.orgresearchgate.netnih.gov

Mercapturic Acid Pathway Involvement

The mercapturic acid pathway plays a role in the metabolism of this compound. Following the formation of p-chlorophenyl isocyanate, this compound is metabolized to a glutathione conjugate, specifically S-(p-chlorophenylcarbamoyl)glutathione. doi.orgfrontiersin.orgnih.gov This glutathione conjugate is subsequently processed to form a mercapturic acid conjugate, identified as N-acetyl-S-(p-chlorophenylcarbamoyl)cysteine, in rats. doi.orgnih.gov The mercapturic acid pathway is a detoxification mechanism involving the conjugation of xenobiotics with glutathione, followed by enzymatic modifications (removal of γ-glutamyl and glycine (B1666218) residues, and N-acetylation of the cysteine conjugate) to produce mercapturic acids that are then excreted. mdpi.comwikipedia.org

Quantitative data from rat studies indicate the presence of these conjugates:

The glutathione conjugate accounted for 0.12 ± 0.03% of the this compound dose in rat bile over 5 hours. nih.gov

The mercapturic acid conjugate represented 1.4 ± 0.7% of the dose in rat urine over 24 hours. nih.gov

Identification and Quantification of Major Metabolites (Hydroxy and Keto Derivatives)

The primary metabolic transformations of this compound in humans and other species involve the oxidation of the saturated carbons within its indane ring. doi.org The major excretion products identified across all studied species (mice, rats, monkeys, and humans) are the 1-hydroxyindanyl and 1-ketoindanyl derivatives. nih.gov Additionally, in mice and rats, significant quantities of the 3-hydroxyindanyl and 3-ketoindanyl metabolites are observed. nih.gov Further secondary metabolites, such as dihydroxyindanyl derivatives, are also present. nih.gov

These hydroxy and keto metabolites exhibit prolonged plasma half-lives when compared to the parent this compound compound. psu.eduresearchgate.netresearchgate.net Quantification of this compound and its hydroxy and keto metabolites in plasma has been achieved using analytical techniques such as reverse-phase gradient high-performance liquid chromatography (HPLC). psu.edu

Elimination and Excretion Routes

This compound undergoes extensive metabolism, with its metabolic products primarily eliminated via urinary excretion. nih.govnih.gov In studies involving monkeys and humans, nearly all of the excreted radiolabel from an oral dose of this compound was recovered in the urine. nih.gov While the major metabolites are found predominantly in urine, they constitute minor components of the drug-related material in plasma, typically less than 10% of this compound concentrations in rats. nih.gov

Biliary excretion represents another important route for drug elimination, particularly for ionized compounds with molecular weights exceeding 300 g/mol , which are actively secreted into bile by the liver. nih.govabdn.ac.uknumberanalytics.com Consistent with this, the glutathione conjugate of this compound has been identified in rat bile, while the mercapturic acid conjugate is excreted in urine. nih.gov

Cross-Species Pharmacokinetic Comparisons

This compound demonstrates good oral absorption across various species, including mice, rats, monkeys, and dogs. nih.gov A notable characteristic of this compound's pharmacokinetics is its relatively long elimination half-life from plasma, which varies significantly among species. nih.gov

Table: this compound Plasma Elimination Half-Lives Across Species

| Species | Plasma Half-Life (hours) |

| Rat | 6 |

| Mouse | 30 |

| Monkey | 110 |

| Dog | 200 |

Data derived from reference nih.gov.

This prolonged half-life is partly attributed to this compound's high degree of binding to plasma proteins, consistently exceeding 99% across species. nih.gov

Despite some similarities, there are considerable differences in this compound's metabolism between rodents and humans, particularly concerning the formation of the p-chloroaniline metabolite. aacrjournals.org The metabolic conversion of this compound to p-chloroaniline is observed to be more efficient in humans compared to mice. psu.edu While the major metabolites, namely the 1-hydroxyindanyl and 1-ketoindanyl derivatives, are consistently found across mice, rats, monkeys, and humans, some species like mice and rats also produce significant amounts of 3-hydroxyindanyl and 3-ketoindanyl metabolites. nih.gov

Structure Activity Relationship Sar Studies of Sulofenur Analogues

Impact of Aryl Substituent Patterns on Biological Activity

The nature and position of substituents on the two aryl rings of the diarylsulfonylurea structure are critical determinants of antitumor activity. SAR studies have explored a wide range of modifications to both the arylsulfonyl portion and the N'-aryl portion of the molecule to delineate the optimal electronic and steric properties required for potency.

For diarylsulfonylureas, the substitution patterns on each aryl domain have been a primary focus of SAR investigations. Many analogues of Sulofenur have been synthesized to probe these relationships. In related N,N'-diarylurea compounds, it has been observed that substitutions can significantly affect properties like solubility and stability; for instance, the introduction of amido-amine groups has been shown to improve these characteristics. Furthermore, specific halogenated substitutions, such as a 4-chloro-3-trifluoromethyl pattern on a phenyl ring, resulted in significant kinase inhibitory effects in some series. The strategic placement of halogen atoms is a recurring theme, as their hydrophobic and electronic nature can enhance cytotoxic properties, with maximum activity often observed when the halogen is at the para-position of the N-phenyl ring.

The following table summarizes the general impact of different aryl substituent patterns on the biological activity of diarylsulfonylurea analogues, based on established SAR principles.

| Structural Moiety | Substitution Type | General Impact on Activity |

|---|---|---|

| N'-Aryl Ring | Halogens (e.g., -Cl, -F) | Often enhances activity, particularly at the para-position. Contributes to favorable hydrophobic interactions. |

| N'-Aryl Ring | Electron-Withdrawing Groups (e.g., -CF3) | Can increase potency, often in combination with halogen substituents. |

| Arylsulfonyl Ring | Small Alkyl Groups | Modulates lipophilicity and can influence binding affinity. |

| Arylsulfonyl Ring | Fused Ring Systems (e.g., Indane in this compound) | Creates a rigid structure that can enhance binding to the biological target and contributes significantly to lipophilicity. |

| Either Aryl Ring | Polar/Solubilizing Groups (e.g., amido-amines) | May decrease direct cytotoxicity but can improve pharmacokinetic properties like solubility and stability. |

Role of Lipophilicity as a Determinant of Activity

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and lipids, is a crucial physicochemical property that governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates. In the context of this compound and its analogues, lipophilicity has been identified as a dominant factor determining their antitumor activity.

Quantitative analysis of substituent SARs has shown a strong correlation between the lipophilicity of the substituents and the biological potency of the compounds. The antitumor action of many diarylsulfonylureas is related to their ability to act as uncouplers of mitochondrial oxidative phosphorylation, a mechanism linked to their high lipophilicity and the presence of a dissociable hydrogen ion. These properties allow the molecules to translocate hydrogen ions across the mitochondrial membrane.

However, the relationship between lipophilicity and activity is not always linear. While a certain degree of lipophilicity is required for the molecule to cross cellular membranes and reach its target, excessively high lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity. For some classes of anticancer agents, a parabolic relationship is observed, where activity increases with lipophilicity up to an optimal point, after which further increases lead to diminished activity. Therefore, optimizing the lipophilic character is a critical aspect in the design of new, more effective this compound analogues.

Investigations of Sulfonimidamide Analogues

In an effort to explore the bioisosteric replacement of the sulfonylurea group, a series of sulfonimidamide analogues of oncolytic diarylsulfonylureas were synthesized and evaluated. nih.govacs.org Sulfonimidamides are compounds where one of the sulfonyl oxygen atoms is replaced by a nitrogen atom. This modification alters the electronic properties and hydrogen-bonding capabilities of the linker region.

These analogues were assessed for their in vitro cytotoxicity against cancer cell lines and for in vivo antitumor activity. acs.org Research findings indicated that several of the sulfonimidamide analogues demonstrated excellent growth inhibitory activity in animal models. acs.org A significant observation from these studies was that the separated enantiomers of one particular sulfonimidamide analog displayed markedly different activities in vivo, highlighting the stereospecificity of the biological target interaction. acs.org

Interestingly, a clear correlative structure-activity relationship between these sulfonimidamide analogues and the parent oncolytic sulfonylureas was not apparent. acs.org This suggests that the sulfonimidamide scaffold may interact with the biological target in a different manner or possess a distinct mechanism of action compared to the sulfonylurea series.

Exploration of Cyclic Analogues and Pharmacophore Derivatization

The exploration of cyclic analogues and pharmacophore derivatization represents advanced strategies in drug design to enhance potency, selectivity, and pharmacokinetic properties. While specific research on cyclic analogues of this compound for anticancer activity is not extensively documented, the principles are well-established in medicinal chemistry. Creating cyclic structures can lock the molecule into a more rigid, biologically active conformation, which can improve binding affinity for its target and reduce off-target effects.

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule's biological activity. dovepress.comdergipark.org.tr A pharmacophore model for a class of compounds like diarylsulfonylureas would typically include features such as hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov Once a model is developed, it can be used in virtual screening to identify new, structurally diverse molecules that fit the model and are likely to be active. nih.govdovepress.com

In related diarylsulfonylurea series, such as those developed as NLRP3 inflammasome inhibitors, derivatization has been used to attach fluorescent probes. nih.gov This allows for the visualization of the drug's distribution and target engagement within cells, providing valuable tools for mechanistic studies. nih.gov Although a specific pharmacophore model for this compound is not publicly detailed, such approaches are integral to the rational design of next-generation analogues.

Influence of Sulfonylurea Linker and Substitution on Chemical Stability

The chemical stability of the sulfonylurea linker is a critical consideration, as its degradation can lead to loss of activity. Studies on various diarylsulfonylurea compounds have shown that this moiety is susceptible to decomposition, particularly under acidic conditions. nih.gov This instability can be a significant issue for orally administered drugs that must pass through the acidic environment of the stomach.

The typical decomposition pathway involves the cleavage of the sulfonylurea bridge to form the corresponding sulfonamide and aromatic primary amine. nih.gov Research has shown that the stability is pH-dependent; deprotonation of the sulfonylurea moiety, which typically occurs at higher pH values, stabilizes the compounds. nih.gov

Interestingly, structural modifications intended to enhance potency can have unexpected effects on stability. For example, in a series of NLRP3-inhibiting sulfonylureas, the introduction of rigid, bridged ring systems on the N-phenyl substituent (creating a hexahydro-s-indacene moiety) was found to decrease the compound's stability at a low pH of 1. acs.orgnih.gov This highlights a complex trade-off between conformational rigidity, which can be beneficial for activity, and chemical stability. These findings underscore the importance of evaluating the chemical stability of new analogues early in the drug development process.

The table below summarizes the stability characteristics of the sulfonylurea linker.

| Condition | Effect on Sulfonylurea Linker | Structural Implication |

|---|---|---|

| Low pH (e.g., pH 1) | Prone to decomposition/cleavage. | Limits oral bioavailability and shelf-life under acidic conditions. |

| Neutral to High pH (e.g., pH 7.4-8.4) | Generally stable due to deprotonation. | The anionic form of the molecule is more resistant to degradation. |

| N-Phenyl Substitution (e.g., rigid cyclic systems) | Can unexpectedly decrease stability at low pH. | Demonstrates that optimizing for binding affinity can negatively impact chemical stability. |

Clinical Research and Development of Sulofenur

Early Phase Clinical Trials (Phase I and II)

Early phase clinical trials, specifically Phase I and Phase II studies, are crucial steps in drug development. Phase I trials primarily focus on determining the safety and dose range of a new drug, including its pharmacokinetics, often in a small group of patients scirp.orguc.edu. Phase II trials, conducted on larger patient cohorts, then evaluate the drug's effectiveness and further characterize its treatment benefits for specific diseases scirp.orguc.edu.

Patient Cohorts and Study Design Methodologies

Clinical investigations into Sulofenur involved distinct patient cohorts and study designs across various malignancies.

Ovarian Cancer: A Phase II trial enrolled 35 patients diagnosed with stage III or IV advanced epithelial ovarian cancer who had demonstrated refractoriness to standard chemotherapy nih.govpsu.edu. The study design initially involved administering this compound orally once daily for 14 consecutive days, followed by a 7-day rest period, completing a 21-day treatment cycle. This schedule was applied to the first nine patients. Due to observed toxicities, the dosing regimen was subsequently modified for the remaining 26 patients. This revised schedule involved daily oral administration for 5 consecutive days, followed by 2 days of rest, repeated for three consecutive weeks, constituting a 28-day treatment cycle (referred to as the 5/2-day schedule) nih.govpsu.edu. Another Phase II study in recurrent epithelial ovarian cancer included 16 patients, all of whom had received prior chemotherapy nih.gov.

Non-Small Cell Lung Cancer (NSCLC): A Phase II trial evaluated this compound in 26 patients with advanced non-small cell lung cancer who had not received prior chemotherapy. Of these, 24 patients were evaluable for response. The patient cohort comprised 17 males and 9 females, with a median performance status of 1. The majority (20 patients) presented with stage IV disease. Histologically, the cohort included 19 cases of adenocarcinoma, 6 of squamous cell carcinoma, and 1 of undifferentiated carcinoma. The treatment regimen involved oral administration of this compound at 800 mg/m² from Monday to Friday for 21 days, with treatment cycles repeated every 28 days nih.gov.

Gastric Cancer: A Phase II study involved 17 patients with advanced gastric or gastroesophageal adenocarcinoma. In this trial, this compound was administered orally at a dose of 700 mg/m² for 14 days, with treatment cycles occurring every 3 weeks nih.gov.

Therapeutic Efficacy Outcomes in Specific Malignancies

The efficacy of this compound varied across the investigated cancer types in early-phase clinical trials.

In the Phase II study involving 24 evaluable patients with advanced non-small cell lung cancer, this compound did not yield significant tumor responses. Two patients experienced stable disease or a minor response, while the remaining 22 patients exhibited progressive disease nih.gov.

In a Phase II trial of 35 patients with advanced ovarian cancer (26 assessable for response), this compound demonstrated modest clinical activity. Partial responses were observed in 4 patients (15%; 95% confidence interval = 4%-35%), with durations ranging from 6.5 to 18 weeks. Furthermore, 11 (42%) of the assessable patients achieved prolonged disease stabilization, with a median duration of 20 weeks (range, 11-41 weeks) nih.govpsu.edu. In a separate Phase II study involving 16 patients with recurrent epithelial ovarian cancer, only two minor responses were documented nih.gov.

Table 1: this compound Efficacy in Ovarian Cancer (Phase II, N=26 assessable patients) nih.govpsu.edu

| Outcome | Number of Patients (N) | Percentage (%) | Duration Range/Median |

| Partial Response (PR) | 4 | 15 | 6.5-18 weeks |

| Stable Disease (SD) | 11 | 42 | Median 20 weeks |

| Progressive Disease (PD) | 11 | 42 | Not specified |

The Phase II study involving 17 patients with advanced gastric or gastroesophageal adenocarcinoma reported no observed tumor responses to this compound treatment nih.gov.

Impact of Dosing Schedules on Clinical Outcomes

The choice of dosing schedule significantly influenced the clinical outcomes and tolerability of this compound, particularly in ovarian cancer trials.

Table 2: Comparison of Dosing Schedules in Ovarian Cancer Trial nih.govpsu.edu

| Dosing Schedule | Patients (N) | Anemia Severity | Methemoglobinemia Severity | Red Blood Cell Transfusions Required (%) | Dose Reductions Required (%) |

| 14-day daily oral | 9 | Substantial | Substantial | 78 | Not specified (but required) |

| 5/2-day (intermittent) | 26 | Relatively less | Relatively less | 31 | 31 |

Continuous vs. Intermittent Dosing Strategies

Initial clinical trials of this compound explored different dosing regimens to optimize efficacy and manage observed toxicities. In a phase II trial for advanced ovarian cancer, this compound was initially administered as a daily oral dose for 14 days, followed by a 7-day rest period, completing a 21-day treatment cycle (14-day schedule). This regimen, however, led to substantial anemia and methemoglobinemia in patients. guidetopharmacology.orgfishersci.atnih.gov

To mitigate these severe toxic effects while aiming to maintain antitumor activity, the dosing schedule was subsequently modified. The revised regimen involved daily administration for 5 days, followed by 2 days of rest, repeated for 3 consecutive weeks, culminating in a 28-day treatment cycle (5/2-day schedule). Preclinical models had suggested that this intermittent dosing, incorporating rest days, could reduce toxicity without compromising antitumor effects. guidetopharmacology.orgnih.gov

Clinical observations confirmed that the 5/2-day schedule resulted in comparatively less severe anemia and methemoglobinemia, and a reduced need for red blood cell transfusions (31% of patients requiring transfusions compared to 78% on the 14-day schedule). Despite this improvement, 31% of patients still necessitated dose reductions due to these toxicities. guidetopharmacology.orgfishersci.atnih.gov

Another phase I study investigated this compound administered orally daily for 28 days within 5-week courses. This schedule demonstrated marked toxicity at higher dose levels (600 and 700 mg/m²), including hemolytic anemia and moderate methemoglobinemia. It was concluded that this continuous daily schedule, even at doses approaching the maximum tolerated dose (MTD) of 600 mg/m², failed to achieve the effective plasma levels suggested by preclinical studies, rendering it unsuitable for future recommendations. metabolomicsworkbench.org

Table 1: Comparison of this compound Dosing Schedules in Ovarian Cancer Patients guidetopharmacology.orgfishersci.atnih.gov

| Dosing Schedule | Patients Requiring Transfusions | Patients Requiring Dose Reductions |

| 14-day schedule | 78% | Not specified, but substantial |

| 5/2-day schedule | 31% | 31% |

Pharmacokinetic and Pharmacodynamic Correlations in Clinical Settings

The clinical pharmacology of this compound has been characterized by analyzing the relationship between its plasma levels, those of its metabolites, and observed clinical effects. This compound is a diarylsulfonylurea known for its prolonged half-life and extensive plasma protein binding, consistently exceeding 99%. chemspider.comcuhk.edu.cnprobes-drugs.org

Relationship Between Plasma Levels and Response

In clinical trials, this compound demonstrated modest antitumor activity. In a phase II study involving patients with advanced ovarian cancer, partial responses, lasting between 6.5 and 18 weeks, were observed in 15% (4 out of 26) of assessable patients. Additionally, 42% (11 out of 26) of assessable patients experienced prolonged stable disease, with a median duration of 20 weeks. guidetopharmacology.orgfishersci.atnih.gov

A phase I study noted stable disease in one patient over nine courses, though no tumor regression was observed. metabolomicsworkbench.org The maximal detected plasma concentration of this compound in this study was 348 µg/mL. metabolomicsworkbench.org Despite promising preclinical activity, the clinical utility of this compound was limited by its toxicity, which restricted the achievable drug concentrations in humans to levels considerably lower than those found to be therapeutically effective in xenograft models. probes-drugs.orgnih.govmassbank.eu This limitation was partly attributed to the high protein binding of this compound in human plasma, which necessitated higher doses to achieve relevant biological effects. probes-drugs.orgmassbank.eu

Table 2: this compound Pharmacokinetic Parameters (14-day schedule, n=5 patients) guidetopharmacology.org

| Parameter | Range (µg/mL) | Mean (µg/mL) |

| Cmax | 221.1 - 384.8 | 335.9 |

Metabolite Concentrations and Clinical Effects

This compound undergoes metabolism, yielding hydroxy and keto derivatives as primary metabolites. These metabolites exhibited prolonged plasma half-lives compared to the parent compound, a difference that was statistically significant. guidetopharmacology.orgfishersci.atnih.gov

Crucially, the correlations between the concentrations of these metabolites and methemoglobin levels were higher than the correlation between this compound concentrations and methemoglobin levels, with these differences also being statistically significant. guidetopharmacology.orgfishersci.atnih.gov This suggests that this compound's metabolites play a more direct role in the induction of methemoglobinemia. Specifically, a p-chloroaniline metabolite, formed either directly or through initial metabolism of this compound, is believed to be responsible for the observed methemoglobinemia and hemolytic anemia. probes-drugs.orgmassbank.eu

Furthermore, glutathione (B108866) and mercapturic acid conjugates of this compound have been identified. These conjugates demonstrated lower protein binding compared to the parent compound and displayed comparable anticancer activity against a this compound-sensitive human colon adenocarcinoma cell line. probes-drugs.org

Challenges in Clinical Translation

The translation of this compound from preclinical success to clinical utility faced significant hurdles, primarily due to discrepancies between preclinical efficacy and clinical response, and limitations in achieving effective plasma levels in human subjects.

Discrepancy Between Preclinical Efficacy and Clinical Response

Preclinical studies showcased this compound's potent antitumor activity across a broad spectrum of models, including advanced colon adenocarcinoma xenografts and various pediatric tumors, some of which were intrinsically resistant to conventional chemotherapeutic agents. nih.govnih.gov Despite these promising findings, the clinical outcomes for this compound were largely unsatisfactory. guidetopharmacology.orgfishersci.atnih.govcuhk.edu.cnprobes-drugs.orgnih.gov While some antitumor activity was observed in phase I trials, this was not consistently confirmed in phase II settings for indications like ovarian cancer. nih.govmassbank.eu

The primary reason for this disparity was the dose-limiting toxicities, namely methemoglobinemia and anemia, which prevented the achievement of drug concentrations in human subjects that were comparable to the therapeutically effective levels observed in preclinical xenograft models. probes-drugs.orgnih.govmassbank.eu This challenge was exacerbated by the high plasma protein binding of this compound in humans, which was significantly greater than in animal models, necessitating higher doses to elicit relevant biological effects. probes-drugs.orgmassbank.eu Additionally, notable differences in this compound metabolism between rodents and humans contributed to the translational difficulties. massbank.eu

Attainable Plasma Levels in Human Subjects

The systemic exposure to this compound in human subjects was critically limited by its toxicity. The maximal plasma concentration detected in one clinical study was 348 µg/mL. metabolomicsworkbench.org However, the occurrence of anemia and methemoglobinemia at clinically administered doses meant that the drug concentrations achievable in humans were consistently below the levels required for a therapeutic response, as determined from preclinical studies. probes-drugs.orgnih.govmassbank.eu

Toxicological Profiles and Mechanisms of Adverse Effects

Hematological Toxicities

The primary and dose-limiting toxicities of Sulofenur are hematological, specifically hemolytic anemia and methemoglobinemia. These effects have been consistently observed in clinical trials and are central to the compound's adverse effect profile.

This compound induces hemolytic anemia, a condition characterized by the premature destruction of red blood cells (erythrocytes) nih.gov. The underlying mechanism is believed to be related to oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects nih.goveurekaselect.comresearchgate.net. When ROS accumulate, they can inflict damage on cellular components, including proteins, lipids, and DNA, which in the case of erythrocytes, can lead to cell death and hemolysis nih.goveurekaselect.com.

While the precise molecular pathway of this compound-induced hemolysis is not fully elucidated, it is hypothesized that the compound or its metabolites contribute to an oxidative environment that overwhelms the protective mechanisms of red blood cells. This oxidative damage can compromise the integrity of the erythrocyte membrane, leading to its lysis and the subsequent development of anemia.

Methemoglobinemia is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to bind and transport oxygen effectively medscape.comnih.gov. This results in a functional anemia and tissue hypoxia. This compound has been shown to be a significant inducer of methemoglobinemia nih.govnih.gov.

Research indicates that the metabolites of this compound, specifically its hydroxy and keto derivatives, play a crucial role in the development of methemoglobinemia. These metabolites have demonstrated a stronger correlation with methemoglobin levels than the parent compound, this compound, itself nih.gov. The prolonged plasma half-lives of these metabolites likely contribute to their sustained toxic effects nih.gov.

One proposed mechanism for this compound's toxicity involves its bioactivation to a reactive intermediate, p-chlorophenyl isocyanate (CPIC). This intermediate can then carbamoylate biological macromolecules, which may contribute to the observed toxicities nih.gov.

Furthermore, individuals with a deficiency in the enzyme cytochrome b5 reductase may be particularly susceptible to this compound-induced methemoglobinemia nih.gov. This enzyme is a key component of the primary pathway for reducing methemoglobin back to functional hemoglobin. A deficiency in this enzyme impairs the body's ability to counteract the oxidative stress induced by this compound and its metabolites, leading to clinically significant methemoglobinemia medscape.comnih.gov.

Table 1: Hematological Toxicities of this compound

| Toxicity | Description | Key Mechanistic Factors |

|---|---|---|

| Hemolytic Anemia | Premature destruction of red blood cells. | Oxidative stress on erythrocytes. |

| Methemoglobinemia | Oxidation of hemoglobin's iron, impairing oxygen transport. | - Hydroxy and keto metabolites of this compound.- Bioactivation to p-chlorophenyl isocyanate (CPIC) .- Increased susceptibility in individuals with cytochrome b5 reductase deficiency . |

Non-Hematological Toxicities

While hematological toxicities are the most prominent, this compound has also been associated with adverse effects in other organ systems.

There have been reports of reversible toxic hepatitis in patients treated with this compound. This is accompanied by elevations in liver enzymes, including alanine (B10760859) aminotransferase (ALAT), alkaline phosphatase, and lactate (B86563) dehydrogenase (LDH). These findings are indicative of drug-induced liver injury.

Currently, there is a lack of specific research data detailing the direct effects of this compound on glucose metabolism. While other sulfonylureas are known to influence glucose levels, the particular impact of this compound in this area has not been sufficiently studied or reported in the available scientific literature.

Fatigue and weakness are commonly reported systemic effects in patients receiving this compound. These symptoms are largely considered to be secondary to the primary hematological toxicities of anemia and methemoglobinemia. The reduced oxygen-carrying capacity of the blood due to hemolysis and the formation of methemoglobin leads to decreased oxygen delivery to tissues, resulting in feelings of fatigue and general weakness. There is no evidence to suggest that these systemic effects arise from a direct mechanism of this compound independent of its hematological impact.

Table 2: Non-Hematological Toxicities of this compound

| Toxicity | Description | Mechanistic Insights |

|---|---|---|

| Hepatotoxicity | Reversible toxic hepatitis. | Elevation of hepatic enzymes (ALAT, alkaline phosphatase, LDH). |

| Alterations in Glucose Metabolism | Effects on blood sugar levels. | No specific data available for this compound. |

| Fatigue and Weakness | Systemic feelings of tiredness and lack of energy. | Primarily a consequence of anemia and methemoglobinemia leading to tissue hypoxia. |

Cellular Mechanisms of Toxicity

The cytotoxic action of this compound is not uniform and appears to be contingent on the physiological state of the cell, particularly its proliferative activity. This distinction is fundamental to understanding its potential as an antineoplastic agent.

Differential Toxicity to Normal and Tumorigenic Cells

Research into the mechanisms of diarylsulfonylureas, including analogs of this compound, has revealed that their cytotoxicity is primarily proliferation-dependent at pharmacologically relevant concentrations nih.gov. This characteristic forms the basis for the differential toxicity observed between rapidly dividing cancer cells and their more quiescent normal counterparts.

In studies using human colon adenocarcinoma cells (GC3/c1) and a subline selected for resistance (LYC5), the sensitivity to the this compound analog N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea (ISCU) was starkly different based on their growth state. The parental GC3/c1 cells, under conditions that promoted proliferation, were significantly more susceptible to the cytotoxic effects of the drug than the resistant LYC5 cells nih.gov. However, when the cells were in a quiescent, non-proliferating state, both the sensitive and resistant lines showed increased resistance to the compound nih.gov.

This proliferation-dependent mechanism, which leads to the formation of nucleosomal DNA ladders characteristic of apoptosis, is considered the primary mode of action at therapeutic concentrations nih.gov. The reliance on cell proliferation for its cytotoxic effect suggests that this compound would inherently target the rapidly dividing cancer cells more than normal, non-proliferating cells.

| Cell Line | Condition | IC50 (μM) | Relative Resistance |

|---|---|---|---|

| GC3/c1 (Parental) | Proliferating (with growth factors) | 0.51 | Baseline |

| LYC5 (Resistant) | Proliferating (with growth factors) | 7.0 | 13.6-fold |

| Both Lines | Quiescent (without growth factors) | - | 8- to 9-fold more resistant compared to proliferating conditions |

Role of Intracellular Ion Dysregulation in Cytotoxicity

A key event in the cellular toxicity of this compound is the disruption of intracellular ion homeostasis, specifically that of calcium (Ca²⁺). Studies have demonstrated that this compound treatment of human colon adenocarcinoma cell lines leads to a dose- and time-dependent elevation of cytosolic calcium ([Ca²⁺]i) nih.gov.

This increase in intracellular calcium is a critical factor in the cytotoxic process. The elevation of [Ca²⁺]i precedes morphological changes associated with cell death, such as cells becoming rounded and forming blebs nih.gov. Research has confirmed the importance of extracellular calcium in this mechanism; when colon cancer cells were treated with this compound in a calcium-free medium, the characteristic rise in cytosolic calcium was prevented nih.gov. This indicates that the influx of calcium from the extracellular environment is a necessary step in the drug's cytotoxic pathway. Other related sulfonylurea compounds have also been shown to increase [Ca²⁺]i by affecting voltage-dependent calcium channels, providing further evidence for this mechanism nih.gov. The sustained high levels of intracellular calcium are believed to trigger downstream events that ultimately lead to cell death nih.gov.

Future Directions in Sulofenur Research

Design and Synthesis of Less Toxic Analogues with Improved Therapeutic Index

The development of less toxic sulofenur analogues with an improved therapeutic index is a critical area of research. This compound's high protein binding (over 99%) and the formation of toxic metabolites, such as p-chloroaniline, have been identified as major contributors to its dose-limiting toxicities nih.govaacrjournals.orgnih.govresearchgate.net. Analogues like N-Acetyl-S-(p-chlorophenylcarbamoyl)cysteine (NACC) have shown lower protein binding (84%) and promising anticancer activity with low toxicity against non-cancerous cells, suggesting a potential path forward nih.gov.

Research into this compound analogues is exploring modifications that could lead to different metabolic pathways, potentially avoiding the formation of toxic metabolites responsible for anemia and methemoglobinemia nih.govmdpi-res.com. For instance, ILX-295501, a this compound analogue, was synthesized to block the initial hydroxylation at the 1-position of the indane ring, which is believed to lead to the methemoglobinemia-inducing p-chloroaniline metabolite aacrjournals.org. While ILX-295501 still showed some hemoglobin oxidation, it was to a minor degree compared to this compound, indicating a shift in toxicity profile aacrjournals.org. Understanding and exploiting alternative metabolic pathways is crucial for designing compounds with improved safety profiles. Cancer cells often exhibit metabolic flexibility, utilizing alternative nutrient sources when primary pathways are blocked, highlighting the need for combination therapies that target multiple metabolic pathways simultaneously thno.orgucla.edu.

Achieving optimal plasma concentrations of this compound and its analogues is essential for therapeutic efficacy, especially given this compound's high protein binding which necessitates higher doses in vivo compared to in vitro to achieve desired effects nih.govnih.gov. Strategies to enhance bioavailability and maintain effective plasma concentrations include:

Formulation Development: Novel drug delivery systems can improve the plasma profile by modifying drug absorption, distribution, metabolism, or excretion mdpi.com. This can involve enhancing solubility and dissolution rates, improving permeability, or incorporating metabolism inhibitors scielo.br.

Structural Modifications: Designing analogues with altered pharmacokinetic properties, such as lower protein binding, can lead to higher free drug concentrations and potentially better therapeutic outcomes at lower doses nih.govnih.gov. Studies on NACC, a metabolite of this compound, showed lower protein binding (84%) compared to this compound (>99%), which could contribute to its observed activity and lower toxicity nih.govnih.gov.

Optimized Dosing Schedules: Previous clinical trials with this compound have indicated that the suggested effective plasma levels from preclinical studies could not be reached with certain daily dosing schedules, underscoring the need for schedules that allow for higher, clinically tolerated plasma levels nih.gov.

Advanced Mechanistic Investigations

A deeper understanding of this compound's anticancer mechanism(s) of action is vital for rational drug design and development of more effective therapies. The precise anticancer mechanism of this compound and its diarylsulfonylurea analogues remains largely unknown nih.govresearchgate.net.

While this compound has demonstrated broad antitumor activity, its exact mechanism of action is not fully clarified nih.govresearchgate.netresearchgate.net. It is known that this compound localizes in mitochondria, causing morphological changes and uncoupling oxidative phosphorylation, leading to reduced ATP levels researchgate.net. Further research is needed to pinpoint the specific molecular targets and pathways involved in its anticancer effects, which may include cell cycle perturbation, disruption of microtubule assembly, or inhibition of angiogenesis researchgate.netresearchgate.netmdpi.com. The identification of NACC as an active metabolite that induces apoptosis without affecting the cell cycle suggests a unique mechanism of action for this class of compounds nih.gov.

This compound and its glutathione (B108866) and mercapturic acid conjugates have been identified as glutathione reductase (GR) inhibitors nih.govdoi.org. GR plays a critical role in maintaining intracellular reduced glutathione (GSH) levels, which are essential for cellular integrity and resistance to oxidative stress doi.orgbiorxiv.orgwikipedia.org. Inhibition of GR can lead to depletion of intracellular GSH, potentially contributing to cell growth inhibition doi.org. The glutathione conjugate of this compound has been shown to be a more potent GR inhibitor than BCNU, while the mercapturic acid conjugate is less potent doi.org. Further studies are needed to fully investigate the role of GR inhibition in the anticancer activity of this compound and its metabolites, and to define the contributions of these conjugates to the parent compound's efficacy doi.org.

Integration of Preclinical Data into Clinical Trial Design

Effective translation of preclinical findings into successful clinical trials is paramount for new drug development mit.eduacmedsci.ac.uk. For this compound, this involves leveraging comprehensive preclinical data to inform and optimize clinical trial designs, particularly in light of past challenges with toxicity and achieving therapeutic concentrations nih.govppd.com.

Preclinical studies are designed to mimic human clinical trial conditions, including model selection, statistical analyses, sample size determination, study duration, and endpoints for efficacy and safety ppd.com. Integrating preclinical models, such as in vitro experimentation and molecular simulation studies, into optimization frameworks can help eliminate biologically infeasible drug combinations and identify synergistic or antagonistic interactions mit.edu. Artificial intelligence (AI) can also play a transformative role by enhancing patient recruitment, predicting trial outcomes, and optimizing protocols based on historical data and patient characteristics nih.govmdpi.com. This approach can help in identifying promising therapies and improving the likelihood of success in clinical trials by focusing on designs with the highest probability of favorable outcomes mit.edunih.gov.

Q & A

Q. What are the key structural features of Sulofenur (LY 186641) that contribute to its anticancer activity?

this compound (C₁₇H₁₅ClNOS) contains a pyridine-3-sulfonyl group, a phenylurea moiety, and a chlorine substituent. Comparative studies with analogs like LY 181984 and LY 295501 suggest that the pyridine-sulfonyl group enhances target specificity, while the chlorine atom improves pharmacokinetic stability. Researchers should use computational docking studies to map binding interactions with molecular targets (e.g., ATP-binding cassettes) and validate findings through structure-activity relationship (SAR) assays .

Q. What in vitro assays are most appropriate for preliminary evaluation of this compound’s cytotoxicity?

Standardized protocols include:

- Dose-response curves in cancer cell lines (e.g., NCI-60 panel) to calculate IC₅₀ values.

- Clonogenic assays to assess long-term proliferation inhibition.

- Flow cytometry for apoptosis/necrosis quantification (Annexin V/PI staining). Ensure consistency in cell culture conditions (e.g., serum concentration, oxygen levels) to minimize variability .

Q. How should researchers design control groups for this compound efficacy studies in xenograft models?

- Positive controls : Use established chemotherapeutics (e.g., cisplatin, doxorubicin) at clinically relevant doses.

- Vehicle controls : Match the solvent used for this compound dissolution (e.g., DMSO concentration).

- Baseline controls : Include untreated tumor-bearing mice to account for natural tumor progression. Statistical power analysis should determine group sizes to ensure reproducibility .

Q. What analytical techniques are critical for verifying this compound’s purity and stability in experimental setups?

- High-performance liquid chromatography (HPLC) with UV detection for purity assessment.

- Mass spectrometry (MS) to confirm molecular integrity under storage conditions.

- Thermogravimetric analysis (TGA) to evaluate thermal stability. Document batch-to-batch variability and storage conditions (temperature, light exposure) in metadata .

Q. How can researchers address low bioavailability observed in early this compound studies?

Methodological strategies include:

- Prodrug synthesis : Modify functional groups (e.g., esterification) to enhance solubility.

- Nanoparticle encapsulation : Use liposomal or polymeric carriers to improve systemic delivery.

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS. Cross-species comparisons (rodent vs. non-rodent models) help identify species-specific metabolic barriers .

Advanced Research Questions

Q. What mechanisms underlie this compound’s selective toxicity in cancer cells versus normal cells?

Advanced approaches include:

- RNA sequencing to identify differentially expressed genes in treated vs. untreated cells.

- Metabolomic profiling (e.g., via GC-MS) to map alterations in glycolysis or oxidative phosphorylation.

- CRISPR-Cas9 screens to pinpoint synthetic lethal gene interactions. Validate hypotheses using isogenic cell pairs (e.g., wild-type vs. p53-null) .

Q. How can contradictory results in this compound’s efficacy across tumor types be systematically reconciled?

- Meta-analysis of preclinical studies, weighting results by sample size and model relevance.

- Multivariate regression to identify confounding variables (e.g., dosing schedule, tumor staging).

- Patient-derived xenograft (PDX) models to recapitulate human tumor heterogeneity. Transparent reporting of negative data reduces publication bias .

Q. What strategies optimize this compound’s combination with immunotherapies?

- Sequential dosing studies : Determine if this compound primes the tumor microenvironment for checkpoint inhibitors.

- Immune profiling : Use multiplex cytokine assays and T-cell infiltration analysis (e.g., CD8+ staining).

- Synergy scoring : Apply the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy). Prioritize combinations with non-overlapping toxicity profiles .

Q. How do this compound’s off-target effects confound mechanistic interpretations, and how can they be mitigated?

- Chemical proteomics : Use affinity-based pull-down assays to identify unintended protein targets.

- Kinase inhibitor panels : Screen against 300+ kinases to assess selectivity.

- CRISPR off-target validation : Compare phenotypic effects in wild-type vs. target-knockout models. Dose-escalation studies with rigorous negative controls improve specificity .

Q. What computational models best predict this compound’s resistance mechanisms?

- Molecular dynamics simulations : Map ligand-target binding stability under mutational pressures.

- Machine learning : Train classifiers on resistance-associated gene expression datasets.

- Evolutionary modeling : Simulate tumor cell adaptation under this compound selection.

Validate predictions using long-term treatment assays and single-cell sequencing .

Methodological Recommendations

- Experimental Reproducibility : Adhere to ARRIVE guidelines for in vivo studies and MIAME standards for omics data.

- Data Contradiction Analysis : Use GRADE criteria to evaluate evidence quality and identify confounders .

- Target Validation : Combine genetic (siRNA) and pharmacological (small-molecule) inhibition for orthogonal verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro